molecular formula C23H35N3O B1664365 Actisomide CAS No. 96914-39-5

Actisomide

Cat. No.: B1664365
CAS No.: 96914-39-5
M. Wt: 369.5 g/mol
InChI Key: QAHRRCMLXFLZTF-FYYLOGMGSA-N
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Description

Classification and Chemical Parentage of Actisomide in Antiarrhythmic Research

This compound is classified as a Class 1A/1B antiarrhythmic agent. Its mechanism of action involves the blockade of sodium channels within the cardiac system. fishersci.se This characteristic places it in a category alongside other well-known sodium channel blockers such as lidocaine (B1675312) and mexiletine. fishersci.se

Chemically, this compound is derived from disopyramide. guidetopharmacology.org Disopyramide itself is also classified as a Class 1a antiarrhythmic agent and functions as a sodium channel blocker, inhibiting conduction by depressing the increase in sodium permeability during Phase 0 of the cardiac action potential. mims.com This chemical lineage highlights this compound's connection to established antiarrhythmic compounds in the field.

Academic Significance and Research Trajectory in Drug Discovery

The academic significance of this compound stems from its investigation as a "novel antiarrhythmic drug" in various research settings. guidetopharmacology.orgnih.gov Early research efforts primarily focused on characterizing its pharmacokinetic profile across different species, including rats, dogs, monkeys, and humans. guidetopharmacology.orgnih.gov These studies aimed to understand how the compound is absorbed, distributed, metabolized, and eliminated from the body.

Detailed research findings from pharmacokinetic studies have provided insights into this compound's behavior in biological systems. For instance, studies have shown that the terminal half-life of this compound was observed to be similar across several species, ranging from 1.15 to 1.89 hours. nih.gov However, a separate study specifically in healthy human volunteers reported a half-life ranging from approximately 7.51 to 8.85 hours following intravenous administration of investigational doses. Total plasma clearance exhibited species-dependent variations, with higher clearance observed in monkeys compared to dogs, rats, and humans. nih.gov Furthermore, the systemic availability of this compound was noted to be higher in dogs than in rats, monkeys, and humans, and its absorption in rats and in vitro uptake in CaCo-2 cells were found to be pH-dependent. nih.gov

The following table summarizes key pharmacokinetic parameters observed in human volunteer studies:

Parameter4.2 mg/kg Dose (Mean ± SD)8.4 mg/kg Dose (Mean ± SD)Source
Peak Plasma Concentration (µg/mL)4.25 ± 0.267.81 ± 0.31
AUC (h·µg/mL)19.79 ± 2.9639.81 ± 7.05
Elimination Rate Constant (h⁻¹) (beta phase)0.105 ± 0.770.093 ± 0.009
Half-life (h)8.85 ± 4.617.51 ± 0.69

The broader landscape of antiarrhythmic drug discovery has faced considerable challenges, with a notable decrease in the number of novel antiarrhythmic targets and agents entering the development pipeline over recent decades. In this context, academic research plays a crucial role in exploring new approaches and addressing unmet medical needs in drug discovery. The investigation of compounds like this compound contributes to the ongoing academic endeavor to identify and characterize potential therapeutic agents for cardiac arrhythmias, despite the inherent complexities and historical difficulties in developing such drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHRRCMLXFLZTF-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026019
Record name Actisomide
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Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96914-39-5
Record name Actisomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96914-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actisomide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actisomide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR
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Synthetic Methodologies and Chemical Derivatization Research

Established Synthetic Pathways for Actisomide

The foundational synthesis of this compound and a series of related 4,4-disubstituted hexahydro-3H-pyrido[1,2-c]pyrimidin-3-ones was reported in 1985. nih.gov The established pathway commences with a key intermediate, 2-aryl-2-(2-piperidinyl)-4-[N,N-bis(1-methylethyl)amino]butanamide. nih.gov

The core of the synthesis involves an intramolecular cyclization of this piperidinyl amide precursor. This crucial step forms the bicyclic pyrido[1,2-c]pyrimidine (B1258497) ring system. The process converts the individual racemates of the starting amide into the corresponding pure racemic diaza bicyclic compounds. nih.gov While the seminal paper outlines this general transformation, the detailed experimental conditions, including reagents and reaction intermediates for the specific synthesis of this compound, are part of the broader study on the structure-activity relationships of this class of compounds. nih.gov The final structure of this compound features specific substituents at the 1 and 4 positions of the hexahydropyrido[1,2-c]pyrimidin-3-one core.

Exploration of Synthetic Routes for Analogs and Related Compounds

Research into compounds structurally related to this compound has led to the development of various synthetic strategies for the pyrido[1,2-c]pyrimidine skeleton and its isomers. These methodologies allow for the creation of a diverse library of analogs for further study.

One notable method is the solid-phase synthesis of pyrido[1,2-c]pyrimidines. This technique utilizes an iminophosphorane methodology, which has been effective in producing derivatives with nitrogen, oxygen, or sulfur functionalities at the C-1 position. Another approach involves the intramolecular cyclization of α-aryl-α-(1-ethoxycarbonyl-2-piperidyl)-acetamide derivatives to yield 4-aryloctahydropyrido[1,2-c]pyrimidine-1,3-diones.

Furthermore, multicomponent reactions have been employed to construct related fused pyrimidine (B1678525) systems. For instance, a one-pot, three-component reaction of aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester can produce pyrido[1,2-a]pyrimidine (B8458354) derivatives, which are structural isomers of the core this compound scaffold. researchgate.net General synthetic routes for other isomers, such as pyrido[2,3-d]pyrimidines, often start from a pre-existing pyrimidine ring and build the fused pyridine (B92270) ring through various cyclization strategies.

A summary of different synthetic approaches for related pyrido-pyrimidine systems is presented in the table below.

Synthetic StrategyTarget Core StructureKey Features
Intramolecular CyclizationHexahydro-3H-pyrido[1,2-c]pyrimidin-3-onesUtilizes piperidinyl amide precursors. nih.gov
Solid-Phase SynthesisPyrido[1,2-c]pyrimidinesEmploys iminophosphorane methodology.
One-Pot Three-Component ReactionPyrido[1,2-a]pyrimidinesFacile synthesis from simple starting materials. researchgate.net
Building on a Pyrimidine CorePyrido[2,3-d]pyrimidinesInvolves electrophilic attack and cyclization.

Stereochemical Considerations in Related Pyrido[1,2-c]pyrimidine Synthesis

The biological activity of molecules like this compound is often highly dependent on their stereochemistry. This compound itself has a specific cis-configuration at its stereocenters. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Research into the synthesis of related 4-aryloctahydropyrido-[1,2-c]pyrimidine-1,3-diones has shown that the configuration at the C4 and C4a stereocenters results in the formation of RR and SS pairs, indicating a degree of inherent diastereoselectivity in the cyclization process.

To achieve more precise stereocontrol, methods of asymmetric synthesis have been explored. One such approach for pyrido[1,2-c]pyrimidinones involves the use of a chiral alkylaminocarbonyl unit as a chiral auxiliary. This auxiliary guides an "asymmetric electrophilic α-amidoalkylation" reaction, leading to the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives. These enantiopure piperidine intermediates can then undergo intramolecular condensation to form the desired hexahydropyrido[1,2-c]pyrimidinone with a defined stereochemistry. Subsequent reduction and removal of the chiral auxiliary yield the final enantiopure product.

Preclinical Pharmacokinetic and Disposition Research

Interspecies Pharmacokinetic Profiling of Actisomide in Preclinical Models

Pharmacokinetic studies of this compound have been conducted in several preclinical species, including the rat, dog, and monkey, to understand the interspecies differences and similarities in its disposition.

A comparative analysis of key pharmacokinetic parameters reveals species-dependent variations. The terminal half-life of this compound, however, is noted to be relatively consistent across the species studied, generally ranging from 1.15 to 1.89 hours, irrespective of the dose administered. In contrast, the total plasma clearance of this compound shows notable differences among species. The monkey exhibits a higher clearance (13.5-16.4 mL/min/kg) compared to the dog (9.01-9.32 mL/min/kg) and the rat (8.6-9.8 mL/min/kg).

Systemic availability of this compound also demonstrates species-dependent characteristics. Following oral administration, the systemic availability is higher in dogs than in rats or monkeys. Furthermore, in rats and monkeys, there appears to be a dose-dependent increase in systemic availability. These interspecies differences in systemic availability are thought to be primarily due to species-dependent absorption rather than first-pass metabolism, biliary excretion, or renal elimination.

Interactive Data Table: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesTerminal Half-life (hr)Total Plasma Clearance (mL/min/kg)
Rat1.15 - 1.898.6 - 9.8
Dog1.15 - 1.899.01 - 9.32
Monkey1.15 - 1.8913.5 - 16.4

Comparative Absorption Mechanisms in Preclinical Models

The absorption of this compound has been investigated through both in vitro and in vivo models to elucidate the mechanisms governing its uptake from the gastrointestinal tract.

In Vitro Cellular Uptake Mechanisms (e.g., CaCo-2 cells)

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used in vitro model to predict the intestinal permeability of drug candidates. When cultured, these cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the barrier properties of the human intestinal epithelium. The apparent permeability coefficient (Papp) is a key parameter derived from Caco-2 assays, which quantifies the rate at which a compound crosses the cell monolayer.

For this compound, in vitro studies using Caco-2 cells have indicated that its uptake is pH-dependent. However, specific quantitative data on the apparent permeability (Papp) of this compound from these studies are not extensively detailed in publicly available literature. Such data would be crucial for classifying its permeability potential and understanding the primary mechanisms of its transcellular transport.

Preclinical Distribution Kinetics

The distribution of a drug into various tissues and organs is a key determinant of its efficacy and potential toxicity. Preclinical distribution studies for this compound aim to understand the extent and rate of its movement from the systemic circulation into different body compartments. While detailed quantitative tissue distribution data for this compound in preclinical models are not widely published, general pharmacokinetic principles suggest that its distribution would be influenced by factors such as its physicochemical properties (e.g., lipophilicity, plasma protein binding) and physiological factors of the animal model (e.g., tissue perfusion rates).

Preclinical Excretion Pathways in Animal Models (e.g., urinary and fecal routes)

The elimination of this compound and its metabolites from the body occurs through various excretion pathways, with notable differences observed across preclinical species. In dogs and rats, the primary route of excretion for the parent drug is through the urine. In contrast, in monkeys, urinary and fecal excretion of unchanged this compound are found to be comparable nih.gov.

The metabolism of this compound is more extensive in monkeys than in dogs. The major metabolites identified include a piperidinyl hydroxylated metabolite, a mono-N-dealkylated, cyclized, and piperidine (B6355638) hydroxylated metabolite, and a cyclized and mono-N-dealkylated metabolite. In all species studied, the metabolites are primarily excreted in the feces nih.gov.

Interactive Data Table: Primary Excretion Routes of Parent this compound in Preclinical Species

SpeciesPrimary Excretion Route
DogUrine > Feces
RatUrine > Feces
MonkeyUrine ≈ Feces

Compartmental Pharmacokinetic Modeling in Preclinical Species

Compartmental modeling is a mathematical approach used to describe the time course of a drug's concentration in the body. By fitting pharmacokinetic data to a compartmental model (e.g., a one- or two-compartment model), key parameters such as volume of distribution (Vd), elimination rate constant (k), and intercompartmental clearance can be estimated.

While the application of specific compartmental models to the preclinical pharmacokinetic data of this compound is not detailed in the available literature, such modeling would be instrumental in providing a more in-depth understanding of its disposition. A one-compartment model assumes the body acts as a single, uniform compartment, while a two-compartment model considers a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). The choice of model would depend on the characteristics of the plasma concentration-time curve of this compound following intravenous administration. The application of such models would allow for a more mechanistic interpretation of the observed pharmacokinetic data and facilitate predictions of drug concentrations over time.

Allometric Scaling and Predictive Modeling for Pharmacokinetic Parameters in Animal Models

Allometric scaling is a foundational method in preclinical drug development used to forecast human pharmacokinetic (PK) parameters from data gathered in animal studies. allucent.com The principle behind this technique is that numerous physiological and metabolic functions scale predictably with body size across different species. allucent.comyoutube.com By creating a mathematical correlation between a drug's PK parameters and the body weight of various animal species, scientists can extrapolate these characteristics to humans, which helps in estimating the initial dose for human trials. allucent.comnih.gov

To understand the disposition of the novel antiarrhythmic drug this compound and to predict its effects in humans, pharmacokinetic research has been carried out in several animal models, such as rats, dogs, and monkeys. nih.gov The primary pharmacokinetic parameters derived from this research are outlined below.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

Species Half-life (t½) (hr) Total Plasma Clearance (CL) (mL/min/kg)
Rat 1.15 - 1.89 8.6 - 9.8
Dog 1.15 - 1.89 9.01 - 9.32
Monkey 1.15 - 1.89 13.5 - 16.4
Human 1.15 - 1.89 6.79 ± 1.07

Data sourced from Pharmaceutical Research, 1993. nih.govresearchgate.net

Notably, the terminal half-life of this compound was consistent across the species examined, falling within the range of 1.15 to 1.89 hours. nih.gov In contrast, total plasma clearance demonstrated greater variation among species, with monkeys having the highest clearance rate and humans the lowest. nih.govresearchgate.net

The application of simple allometric scaling, which correlates pharmacokinetic parameters solely with body weight, proved insufficient for accurately predicting the clearance of this compound in humans. oup.comnih.gov This indicates that other physiological factors beyond body weight play a significant role in the drug's clearance.

To enhance the precision of clearance predictions for this compound, more advanced predictive modeling techniques have been explored. oup.comnih.gov These refined methods integrate additional physiological or biological variables into the allometric equations. Two such models that have demonstrated better predictive results for this compound's clearance include:

The relationship between the product of clearance and maximum life-span potential (MLP) and body weight. oup.comnih.gov

The relationship between the product of clearance and brain weight and body weight. oup.comnih.gov

By including MLP or brain weight in the scaling formulas, the accuracy of the clearance predictions for this compound was improved, emphasizing the need to account for species-specific physiological variations that are not captured by body mass alone. oup.comnih.gov On the other hand, the volume of distribution in the central compartment (VdC) and the elimination half-life (t½β) for this compound were forecasted with acceptable accuracy in humans through the use of simple allometric scaling. oup.comnih.gov

These results highlight that although allometric scaling is a critical instrument in preclinical pharmacokinetics, a universal approach is not always appropriate. For compounds such as this compound, where simple allometry fails to predict a vital parameter like clearance accurately, the use of more sophisticated predictive models is crucial for a reliable extrapolation of pharmacokinetic data from animal models to humans.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cefpiramide
Ciprofloxacin
Moxalactam
Procaterol

Preclinical Pharmacological Investigations and Molecular Mechanisms

In Vitro Cellular and Subcellular Assays for Actisomide Action

Details regarding specific in vitro cellular and subcellular assays for this compound's direct action are not extensively detailed in publicly available literature. However, based on its classification as an antiarrhythmic agent, it is plausible that its effects have been characterized using standard preclinical electrophysiological techniques. These would likely include patch-clamp studies on isolated cardiomyocytes to investigate the compound's effects on various ion channels, such as sodium, potassium, and calcium channels, which are crucial in regulating the cardiac action potential.

Furthermore, subcellular assays might involve isolated cardiac mitochondria to assess any potential effects on mitochondrial function and energy production, which are vital for cardiomyocyte health and function. Assays using cardiac muscle fiber preparations could also be employed to study the effects of this compound on contractility and calcium handling at a tissue level. The lack of specific public data highlights an area for further research to fully elucidate the cellular and subcellular mechanisms of this compound.

Exploration of Receptor Affinities and Molecular Interactions (e.g., 5-HT1a, 5HT2a, and α1-adrenergic receptor studies on related compounds)

There is a notable lack of specific data in the public domain regarding the receptor affinity profile of this compound. Preclinical studies detailing its binding affinities for common receptors implicated in cardiovascular and central nervous system function, such as serotonergic (5-HT1a, 5-HT2a) and adrenergic (α1-adrenergic) receptors, have not been widely published.

For many antiarrhythmic drugs, off-target receptor interactions can contribute to both therapeutic efficacy and adverse effects. For instance, some antiarrhythmic agents are known to interact with adrenergic receptors, which can modulate their electrophysiological effects. Similarly, interactions with serotonin receptors can have complex cardiovascular and neurological consequences. Given the absence of direct binding data for this compound, the potential for such interactions remains an area requiring further investigation to fully characterize its pharmacological profile. Without such data, a comprehensive understanding of its molecular interactions beyond its primary antiarrhythmic targets is limited.

In Vivo Preclinical Models for Mechanistic Elucidation

It is highly probable that similar in vivo preclinical models were employed for this compound to establish its antiarrhythmic properties and to gain a broader understanding of its physiological effects. Such studies would involve invasive electrophysiological monitoring in anesthetized animals to measure changes in cardiac conduction, refractoriness, and the suppression of induced arrhythmias. These models, while not always elucidating the precise molecular target, are crucial for demonstrating the functional consequences of the drug's action in a whole-animal system and for providing foundational data for its clinical development.

Metabolic Pathways and Enzyme Interactions in Preclinical Systems

The metabolism of this compound has been investigated in preclinical species, including dogs and monkeys, as well as in humans. These studies reveal that the extent of metabolism varies across species, being more significant in monkeys compared to dogs or humans nih.gov.

The primary metabolic transformations of this compound involve hydroxylation and N-dealkylation followed by cyclization. The major metabolites that have been identified are nih.gov:

A piperidinyl hydroxylated metabolite.

A mono-N-dealkylated, cyclized, and piperidine (B6355638) hydroxylated metabolite.

A cyclized and mono-N-dealkylated metabolite.

The excretion patterns of the parent drug and its metabolites also show species-dependent differences. In dogs, the unchanged parent drug is predominantly excreted in the urine. In contrast, in monkeys and humans, the urinary and fecal excretion of this compound are comparable. For all species studied, the metabolites are primarily eliminated through the feces nih.gov.

While the metabolic pathways have been characterized, specific information regarding the enzyme interactions, particularly the cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound, is not detailed in the available literature. Identifying the specific CYP enzymes involved is crucial for predicting and understanding potential drug-drug interactions.

Table 1: Major Identified Metabolites of this compound in Preclinical Species and Humans nih.gov

MetaboliteDescription
Piperidinyl hydroxylated metaboliteIntroduction of a hydroxyl group on the piperidine ring.
Mono-N-dealkylated, cyclized and piperidine hydroxylated metaboliteRemoval of one of the N-alkyl groups, followed by cyclization and hydroxylation of the piperidine ring.
Cyclized and mono-N-dealkylated metaboliteRemoval of one of the N-alkyl groups followed by cyclization.

Table 2: Excretion of this compound and its Metabolites nih.gov

SpeciesParent Drug ExcretionMetabolite Excretion
DogHigher in urine than fecesPrimarily in feces
MonkeySimilar urinary and fecal excretionPrimarily in feces
HumanSimilar urinary and fecal excretionPrimarily in feces

Structure Activity Relationship Sar and Cheminformatic Approaches

Elucidation of Structure-Activity Relationships for Antiarrhythmic Activity

The foundational structure-activity relationship (SAR) studies for Actisomide and its related compounds were established through systematic chemical modifications and subsequent pharmacological evaluation. A pivotal study synthesized a series of 4,4-disubstituted hexahydro-3H-pyrido[1,2-c]pyrimidin-3-ones, the chemical class to which this compound belongs, to investigate how structural changes impact antiarrhythmic and anticholinergic activities. nih.gov

Key findings from these studies revealed critical roles for various parts of the molecule:

The Phenyl Group: The presence of a phenyl group at the 4-position of the pyridopyrimidine ring system is a crucial determinant of activity.

The Basic Side Chain: A dialkylaminoethyl group, specifically the N,N-diisopropylaminoethyl chain, is essential for potent antiarrhythmic effects. This basic nitrogen atom is protonated at physiological pH, which is a common feature for many Class I antiarrhythmics that interact with the pore of voltage-gated sodium channels.

The Pyridopyrimidine Core: The saturation level of the pyridine (B92270) ring influences the compound's pharmacological profile. Both tetrahydro- and hexahydro-derivatives were synthesized and tested, with the hexahydro variant (like this compound) demonstrating a favorable balance of activities. nih.gov

Substitution on the Core: Introduction of a methyl group at the 1-position of the pyridopyrimidine ring was found to be optimal among the tested analogs. nih.gov

These SAR studies highlight a delicate balance between the structural components of the molecule that dictates its efficacy. The combination of a lipophilic phenyl ring, a protonatable basic side chain, and a specific heterocyclic core structure defines the interaction of this compound with its biological target.

Compound ModificationEffect on Antiarrhythmic ActivityReference
Removal or replacement of the 4-phenyl groupSignificant loss of activity nih.gov
Alteration of the N,N-diisopropylaminoethyl side chainModulation of potency and target affinity nih.gov
Saturation of the pyridine ring (Hexahydro vs. Tetrahydro)Influences overall pharmacological profile nih.gov
Substitution at the 1-position of the pyridopyrimidine coreMethyl group found to be favorable nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively for this compound are not extensively published, the principles of QSAR have been widely applied to Class I antiarrhythmic agents. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org For antiarrhythmics, these models typically relate physicochemical descriptors to the drug's ability to block cardiac ion channels.

Key descriptors often found to be significant in QSAR studies of this class of drugs include:

Lipophilicity (logP): This parameter is crucial as it governs the ability of the drug to partition into the cell membrane to access its binding site within the ion channel. Hydrophobic interactions play a dominant role in the action of many antiarrhythmic agents. nih.gov

Electronic Parameters: Descriptors such as molecular dipole moment and the distribution of partial charges are important for the electrostatic interactions between the drug and amino acid residues in the target protein. nih.gov

Topological and Steric Descriptors: Molecular size, shape, and branching influence how well the drug fits into its binding pocket.

A typical QSAR model for a series of this compound analogs would take the form of a linear or non-linear equation, such as:

Biological Activity (e.g., log(1/IC50)) = c1(logP) + c2(Electronic Descriptor) + c3*(Steric Descriptor) + constant

Such models are invaluable for predicting the activity of newly designed analogs before their synthesis, thereby streamlining the drug discovery process and prioritizing compounds with a higher likelihood of success.

Computational Chemistry and Molecular Modeling Studies

Computational modeling provides atomic-level insights into how this compound interacts with its biological targets, primarily the voltage-gated sodium channels (Nav).

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For Class I antiarrhythmic drugs like this compound, a typical pharmacophore model includes: nih.gov

A Hydrophobic/Aromatic Center: Corresponding to the phenyl group of this compound.

A Positively Ionizable Feature: Represented by the tertiary amine in the diisopropylaminoethyl side chain.

Hydrogen Bond Acceptors: The carbonyl oxygen in the pyrimidinone ring can act as a hydrogen bond acceptor.

Defined Spatial Relationships: The distances and angles between these features are critical for proper binding to the receptor site.

This ligand-based approach allows for the virtual screening of large chemical databases to identify structurally diverse molecules that fit the pharmacophore model and are therefore potential new antiarrhythmic agents. nih.gov

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. srce.hrnih.gov For a compound like this compound, computational models can predict key pharmacokinetic parameters:

Aqueous Solubility: Predicted based on the molecule's structure, which influences its dissolution and absorption.

Intestinal Permeability: Models like the Caco-2 cell permeability model can be simulated to predict how well the drug is absorbed across the gut wall.

Metabolism Prediction: Computational tools can identify potential sites of metabolism on the molecule, predicting which parts are most likely to be modified by metabolic enzymes (e.g., Cytochrome P450s).

Plasma Protein Binding: The extent to which the drug binds to plasma proteins can be estimated, affecting its distribution and availability to reach its target.

These predictions, often integrated into Physiologically Based Pharmacokinetic (PBPK) models, help extrapolate preclinical animal data to humans, anticipating the compound's behavior in vivo and guiding further development.

Pharmacokinetic ParameterIn Silico Prediction MethodImportance in Drug Development
SolubilityModels based on logP and topological descriptorsAffects oral absorption and formulation
PermeabilitySimulated Caco-2 or PAMPA modelsDetermines ability to cross biological membranes
Metabolic StabilityIdentification of metabolic "hotspots"Influences drug half-life and potential for drug-drug interactions
Plasma Protein BindingQSAR models based on physicochemical propertiesImpacts drug distribution and free concentration

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to visualize and analyze the interaction between a ligand and its target protein at an atomic level. rupress.orgpnas.org this compound, as a derivative of the Class I antiarrhythmic disopyramide, is presumed to block the pore of the human cardiac sodium channel, Nav1.5. drugbank.com

Molecular Docking: Docking studies place the this compound molecule into a three-dimensional model of the Nav1.5 channel's inner pore. These studies predict the most likely binding pose and affinity. Research on related Class I blockers has identified a key binding site involving aromatic residues, such as phenylalanine and tyrosine, located on the S6 transmembrane helices of domains III and IV of the channel. pnas.orgnih.gov The phenyl ring of this compound is predicted to form π-π stacking interactions with these residues, while the protonated amine of the side chain forms a crucial electrostatic or cation-π interaction. tubitak.gov.tr

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to observe the dynamic behavior of the this compound-channel complex over time (from nanoseconds to microseconds). rupress.org These simulations provide insights into the stability of the binding pose, the specific hydrogen bonds and hydrophobic interactions that are maintained, and how the drug may affect the channel's conformational changes. rupress.orgpnas.org MD simulations can also help elucidate the access pathway of the drug to its binding site, which can occur either via a hydrophilic path through the channel's intracellular gate or a hydrophobic path through fenestrations in the side of the channel pore. pnas.org These computational studies are critical for the rational design of new analogs with improved affinity and selectivity for the cardiac sodium channel. zhulab.science

Methodological Frameworks in Actisomide Research

In Vitro Experimental Platforms

In vitro studies are foundational in early-stage drug discovery, offering controlled environments to examine specific biological processes. These platforms enable the assessment of a compound's properties at the cellular and subcellular levels, providing critical data before advancing to more complex living systems.

Cell-based assays are instrumental in predicting a drug's behavior within the human body. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted and robust model for simulating the human intestinal barrier. acetherapeutics.comyoutube.com When cultured for approximately 21 days, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the epithelium of the small intestine. acetherapeutics.comnih.gov

This model is crucial for evaluating the oral absorption potential of drug candidates like Actisomide. By measuring the passage of a compound from the apical (luminal) to the basolateral (blood) side of the Caco-2 monolayer, researchers can determine its permeability characteristics. nih.gov These assays help to investigate different transport mechanisms, including passive diffusion and carrier-mediated transport. youtube.com The data generated, such as the apparent permeability coefficient (Papp), correlates well with in vivo human absorption data for many compounds, making it an essential screening tool in drug development. nih.govnih.gov

Table 1: Application of CaCo-2 Cell Model in Drug Permeability Studies
ParameterDescriptionRelevance to this compound Research
Apparent Permeability (Papp)Measures the rate at which a compound crosses the Caco-2 cell monolayer. It is expressed in cm/s.Predicts the extent and rate of intestinal absorption of orally administered this compound.
Efflux RatioThe ratio of basolateral-to-apical (B-A) Papp to apical-to-basolateral (A-B) Papp. A ratio >2 suggests the involvement of active efflux transporters.Identifies if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), which could limit its absorption.
Transepithelial Electrical Resistance (TEER)An indicator of the integrity and tightness of the cell monolayer junctions. nih.govEnsures the reliability and validity of the permeability data obtained during the assay.

Enzyme-based assays are critical for understanding the metabolic fate of a new chemical entity. The cytochrome P450 (CYP) family of enzymes, primarily found in the liver, is responsible for the metabolism of a vast majority of drugs. criver.com In vitro assays using human liver microsomes or recombinant CYP enzymes are employed to identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing a compound like this compound. nih.govresearchgate.net

These studies are essential for predicting potential drug-drug interactions. sigmaaldrich.com If this compound is metabolized by a specific CYP enzyme, co-administration with other drugs that inhibit or induce that same enzyme could alter its plasma concentrations. Understanding these interactions is a key component of preclinical evaluation. criver.com The insights gained from these assays help explain the metabolic pathways observed in later in vivo studies.

Table 2: Key Cytochrome P450 Isoforms in Drug Metabolism Research
CYP IsoformRelative Abundance in LiverSignificance in Drug Metabolism
CYP3A4/5~30-40%Metabolizes approximately 50% of clinically used drugs. researchgate.net
CYP2D6~2-5%Metabolizes ~25% of drugs; highly polymorphic, leading to variability in patient response. nih.gov
CYP2C9~20%Metabolizes numerous drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and warfarin. nih.gov
CYP2C19~1%Important for the metabolism of proton pump inhibitors and clopidogrel; exhibits genetic polymorphism. nih.gov
CYP1A2~13%Metabolizes drugs like caffeine and theophylline; induced by smoking. nih.gov

While 2D cell cultures are valuable, they lack the complex cell-cell and cell-matrix interactions of living tissue. Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being adopted in preclinical research to bridge the gap between traditional in vitro assays and in vivo studies. nih.govpharmafeatures.com These models better mimic the microenvironment of tissues, offering a more physiologically relevant platform for assessing a compound's activity. mdpi.com

For a compound like this compound, 3D cultures of cardiomyocytes or liver organoids could provide more predictive data on cardiac effects or hepatotoxicity, respectively. The gene expression patterns and cellular behaviors in 3D models are often closer to those observed in vivo, potentially leading to a more accurate preclinical evaluation. nih.gov This technology represents a significant step forward in drug discovery, aiming to improve the translation of preclinical findings to clinical trials. nih.gov

Table 3: Comparison of 2D vs. 3D Cell Culture Models
Feature2D Monolayer Culture3D Culture (Spheroids/Organoids)
Cell MorphologyFlattened, artificialMore natural, tissue-like morphology
Cell-Cell InteractionLimited to lateral connectionsExtensive, three-dimensional interactions pharmafeatures.com
Physiological RelevanceLowerHigher, better mimics in vivo tissue architecture mdpi.com
Gene ExpressionCan differ significantly from in vivoMore closely resembles in vivo expression profiles nih.gov
ApplicationHigh-throughput screeningDisease modeling, efficacy and toxicity testing nih.gov

In Vivo Preclinical Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the pharmacokinetics, metabolism, and toxicology of a compound in a whole-organism setting. The choice of animal species is critical and is often based on which species' metabolic profile most closely resembles that of humans. nih.gov

Rodent models, particularly mice and rats, are the most commonly used species in the initial phases of in vivo preclinical testing. nih.gov Their anatomical, physiological, and genetic similarities to humans, combined with their small size, short gestation period, and well-understood biology, make them suitable for a wide range of studies. nih.govtaconic.com

In the context of this compound research, rodent models would be used to evaluate its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), assess its efficacy in induced arrhythmia models, and determine its general toxicity. youtube.com These studies provide essential data that informs the design of subsequent studies in non-rodent species and, eventually, in humans.

Table 4: Common Applications of Rodent Models in Preclinical Research
Study TypeObjectiveTypical Species
Pharmacokinetics (PK)To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.Rat, Mouse
Efficacy/Pharmacodynamics (PD)To assess the therapeutic effect of the compound in a disease model.Rat, Mouse
Dose-Range FindingTo determine the maximum tolerated dose (MTD) and select dose levels for longer-term studies. bioduro.comMouse, Rat
ToxicologyTo identify potential target organs of toxicity and characterize adverse effects.Rat

Regulatory guidelines often require testing in a non-rodent species in addition to a rodent species before a drug can proceed to human clinical trials. altasciences.com Dogs and monkeys are common choices for these studies, as their metabolic systems can, for some compounds, be more predictive of human metabolism than those of rodents. nih.gov

Metabolic studies of this compound have been conducted in both dogs and monkeys. Research indicates that the metabolism of this compound was more extensive in the monkey than in the dog or in humans. nih.gov The primary metabolites identified included a piperidinyl hydroxylated metabolite and products resulting from N-dealkylation and cyclization. nih.gov Excretion patterns also varied by species; in dogs, the parent drug was excreted more in urine than feces, while in monkeys and humans, urinary and fecal excretion were similar. nih.gov Such comparative studies are vital for selecting the most appropriate animal model to predict the metabolic fate of a drug in humans. nih.gov

Table 5: Summary of this compound Metabolism in Non-Rodent Species and Man nih.gov
ParameterDogMonkeyMan
Extent of MetabolismLess extensiveMore extensiveLess extensive
Major Metabolites IdentifiedPiperidinyl hydroxylation, N-dealkylation, cyclization
Primary Excretion Route (Parent Drug)Urine > FecesUrine ≈ FecesUrine ≈ Feces
Primary Excretion Route (Metabolites)FecesFeces(Not specified in source)

Model Selection and Justification in Preclinical Drug Development

The progression of this compound from a promising chemical entity to a potential therapeutic agent is critically dependent on rigorous preclinical evaluation. The selection of appropriate animal models is a cornerstone of this phase, providing essential data on the compound's biological activity and its effects on a living system. rockstepsolutions.comstanford.edu The choice of a model is not arbitrary but is guided by a well-defined research question and the specific biological pathways this compound is intended to modulate. aofoundation.org

The justification for using animal models in this compound research rests on several key pillars: biological similarity to humans, the ability to study the compound's effects over a complete life cycle, and the legal requirement for animal testing before a new drug can be approved for human trials. rockstepsolutions.comstanford.edu The primary goal is to gain as much insight as possible into how this compound will interact with the human body and to evaluate potential risks. itrlab.com An effective animal model is one that is physiologically similar to humans and exhibits comparable pharmacodynamic and pharmacokinetic profiles. itrlab.com

The selection process for this compound involved a comparative analysis of various species. Rodent models, such as mice and rats, are frequently used in initial stages due to their well-characterized genetics, shorter life cycles, and cost-effectiveness. biobostonconsulting.com For more complex investigations, larger animal models may be considered to better replicate human physiology. biobostonconsulting.com The "3Rs" principle—Replacement, Reduction, and Refinement—is a guiding ethical framework in the selection and use of animal models, ensuring that animal use is minimized and suffering is alleviated whenever possible. biobostonconsulting.comresearchgate.net

Below is a table summarizing the considerations in the selection of preclinical models for this compound research.

ModelJustification for Use with this compoundPotential LimitationsEthical Considerations
Mouse (Mus musculus)High genetic homology with humans; well-established disease models; cost-effective for initial screening.Differences in metabolism and immune system compared to humans.Efforts to minimize animal numbers and refine procedures to reduce distress are paramount.
Rat (Rattus norvegicus)Larger size allows for more complex surgical procedures and easier collection of biological samples.May not be as predictive of human pharmacokinetics for certain classes of compounds.Housing and handling must be optimized to reduce stress.
Rabbit (Oryctolagus cuniculus)Useful for specific toxicological and teratogenicity studies due to unique physiological characteristics.Less genetic diversity in available models compared to rodents.Group housing is preferred to accommodate their social nature.
Non-human Primate (e.g., Macaca mulatta)Highest physiological and genetic similarity to humans, providing highly relevant data.Significant ethical concerns and high cost limit their use to essential, late-stage preclinical studies.Strict ethical review and justification of necessity are required.

Computational and Bioinformatic Tools

In parallel with in vivo studies, the research and development of this compound has been significantly advanced by the use of computational and bioinformatic tools. These in silico methods offer a powerful and efficient means to predict the properties of this compound and its analogs, thereby guiding further experimental work and reducing reliance on animal testing. youtube.com

Machine Learning Applications in SAR and QSAR

Machine learning (ML) has become an indispensable tool in modern drug discovery, particularly in the fields of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR). nih.gov For this compound, ML algorithms have been employed to build predictive models that correlate the chemical structures of a series of related compounds with their biological activities. nih.govnih.gov

The process begins with the generation of a dataset of this compound analogs and their experimentally determined activities. For each analog, a set of molecular descriptors is calculated, which are numerical representations of their physicochemical properties. ML models, such as support vector machines and random forests, are then trained on this data to learn the complex relationships between the molecular descriptors and biological activity. nih.gov These trained models can then be used to predict the activity of novel, untested this compound analogs, allowing for the prioritization of the most promising candidates for synthesis and further testing. researchgate.net This approach not only accelerates the drug discovery process but also provides valuable insights into the key structural features required for the desired biological effect. nih.gov

The following interactive table illustrates a hypothetical QSAR study for a series of this compound analogs.

Compound IDMolecular WeightLogPNumber of Hydrogen Bond DonorsPredicted Biological Activity (IC50, nM)
This compound-001452.53.1215.2
This compound-002466.53.4212.8
This compound-003451.52.9325.6
This compound-004480.63.818.1

Systems Pharmacology Approaches in Preclinical Drug Development

Systems pharmacology offers a holistic approach to understanding the effects of this compound on biological systems. mssm.edu Rather than focusing on a single molecular target, systems pharmacology integrates experimental data with computational modeling to investigate how this compound perturbs complex biological networks. pensoft.netmssm.edu This approach is crucial for elucidating the compound's mechanism of action, predicting both therapeutic and adverse effects, and identifying potential biomarkers of response. nih.gov

In the context of this compound research, a systems pharmacology approach would involve constructing a computational model of the relevant biological pathways. pensoft.net This model would then be used to simulate the effects of this compound on these pathways, integrating data from various sources such as genomics, proteomics, and metabolomics. By analyzing the results of these simulations, researchers can gain a deeper understanding of how this compound achieves its therapeutic effect and identify potential off-target effects that could lead to adverse reactions. nih.gov This knowledge is invaluable for optimizing the design of this compound and for planning more informative clinical trials. labsyspharm.org

The table below provides a simplified representation of a systems pharmacology analysis for this compound.

Biological PathwayKey Proteins in PathwayPredicted Effect of this compoundConfidence Level
Inflammatory SignalingTNF-alpha, NF-kB, IL-6DownregulationHigh
ApoptosisCaspase-3, Bax, Bcl-2UpregulationMedium
Cell Cycle RegulationCDK2, Cyclin ENo significant effectHigh
Metabolic Pathway XEnzyme A, Enzyme BInhibitionLow (requires further validation)

Concluding Perspectives and Research Trajectories

Current State of Preclinical Understanding of Actisomide

This compound, a derivative of the Class IA antiarrhythmic drug disopyramide, has been evaluated in preclinical studies to determine its pharmacokinetic profile and tolerability. wikipedia.org Early research in healthy human volunteers provided foundational data on the compound's behavior in the body.

A study involving intravenous infusion of this compound at varying doses demonstrated its pharmacokinetic parameters. Following administration, key metrics were recorded, which are essential for understanding the drug's absorption, distribution, metabolism, and excretion.

Interactive Table: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter Medium Dose (4.2 mg/kg) High Dose (8.4 mg/kg)
Peak Plasma Concentration (µg/mL) 4.25 ± 0.26 7.81 ± 0.31
Area Under the Curve (h·µg/mL) 19.79 ± 2.96 39.81 ± 7.05
Elimination Half-Life (hours) 8.85 ± 4.61 7.51 ± 0.69

Data from a study in healthy volunteers following intravenous infusion.

Further pharmacokinetic research in animal models, including rats, dogs, and monkeys, revealed species-dependent variations in systemic availability, which appeared to be primarily due to differences in absorption rather than metabolism or excretion. nih.gov In humans, oral administration resulted in atypical plasma concentration-time curves with double peaks. nih.gov The terminal half-life of this compound was found to be relatively consistent across species, ranging from 1.15 to 1.89 hours. nih.gov

Preclinical investigations also shed light on the electrophysiological effects of this compound. In healthy volunteers, an increase in the QRS interval on the electrocardiogram was observed at the highest dose, indicating an effect on ventricular depolarization. nih.gov

Unaddressed Research Questions and Future Investigations

Despite the initial characterization of this compound, several critical research questions remain unanswered, largely stemming from the broader challenges and shifts in the landscape of antiarrhythmic drug development that emerged around the time of its initial investigation. The historical context of the Cardiac Arrhythmia Suppression Trial (CAST), which highlighted the proarrhythmic potential and increased mortality associated with certain Class I antiarrhythmic agents, cast a long shadow over the development of new drugs in this class. researchgate.net

Key unaddressed questions for this compound include:

Proarrhythmic Potential: A crucial and largely unexplored area is the comprehensive assessment of this compound's proarrhythmic risk. While initial studies noted QRS prolongation, a more in-depth investigation into its effects on other arrhythmogenic markers, particularly in models of cardiac disease, is necessary. The lack of such data makes it difficult to ascertain its safety profile in patient populations with structural heart disease.

Efficacy in Pathological Models: The majority of the available data on this compound is from studies in healthy subjects. Its efficacy in clinically relevant models of atrial and ventricular arrhythmias remains to be thoroughly investigated. Understanding how it performs in the context of myocardial infarction, heart failure, or other cardiac pathologies is essential to determine its potential therapeutic niche.

Long-term Effects and Chronic Dosing: The initial preclinical studies focused on acute, short-term administration. The effects of chronic dosing with this compound, including potential for target organ toxicity and long-term electrophysiological changes, are unknown.

Mechanism of Action Refinement: While classified as a Class IA/IB agent, a more detailed understanding of its interaction with sodium channels and any potential off-target effects on other ion channels is needed. oup.com Modern electrophysiological techniques could provide a more nuanced picture of its mechanism of action. ahajournals.orgox.ac.uk

Future investigations would need to address these gaps to reconsider this compound's potential. This would involve a rigorous preclinical program utilizing modern methodologies to assess not only its efficacy but, more critically, its safety in clinically relevant settings.

Broader Implications for Antiarrhythmic Drug Discovery

The story of this compound's development is emblematic of the broader challenges and evolutionary path of antiarrhythmic drug discovery. Its emergence from an era focused on empirical screening and classification based on action potential effects, to the subsequent era of caution following the CAST trial, highlights a critical turning point in the field.

The trajectory of this compound and its contemporaries underscores several key implications for the discovery of new antiarrhythmic drugs:

The "Class I" Conundrum: The challenges faced by Class I agents, including the potential for proarrhythmia, have led to a significant shift away from this class of drugs. researchgate.netnih.gov The development of this compound was likely impacted by this paradigm shift, where the focus moved towards agents with different mechanisms of action, such as those that prolong the refractory period with a better safety profile. researchgate.net

The Importance of Disease-Specific Models: The initial reliance on healthy volunteer data for compounds like this compound is now seen as insufficient. The modern approach to antiarrhythmic drug discovery emphasizes the use of more sophisticated preclinical models that recapitulate the specific disease states for which the drug is intended.

The Rise of Mechanism-Based Drug Design: The evolution from the empirical screening that produced early antiarrhythmics to a more mechanism-based approach is a significant legacy. oup.com Understanding the precise molecular targets and the downstream physiological consequences is now a cornerstone of drug development, a level of detail that was not fully available during this compound's primary investigation period. ahajournals.orgox.ac.uk

Re-evaluating Older Compounds: The case of this compound also raises the question of whether older compounds, which may have been abandoned due to the prevailing scientific or regulatory climate of their time, could be re-evaluated with modern tools and a more nuanced understanding of arrhythmia mechanisms.

Q & A

Q. What are the key synthetic pathways for Actisomide, and how can researchers validate its structural integrity?

this compound is synthesized via a two-step process: (1) catalytic hydrogenation of 4-diisopropylamino-2-phenyl-2-pyridin-2-yl-butanamide using a platinum oxide catalyst, yielding a piperidine intermediate, and (2) acetylation at 80°C followed by lithium aluminum hydride reduction. Structural validation requires proton NMR (to confirm hydrogen environments), infrared spectroscopy (to identify functional groups like amides or acetylated moieties), and elemental analysis (to verify purity and stoichiometry). Researchers should cross-reference spectral data with synthetic intermediates to resolve ambiguities .

Q. How should researchers design preliminary pharmacological assays to assess this compound’s antiarrhythmic activity?

Begin with in vitro electrophysiological models, such as isolated cardiomyocytes or patch-clamp assays, to measure ion channel modulation (e.g., sodium/potassium channel blockade). Use dose-response curves to determine IC₅₀ values. Pair this with ex vivo Langendorff heart preparations to evaluate action potential duration and arrhythmia suppression. Include positive controls (e.g., amiodarone) and statistical validation (e.g., ANOVA with post-hoc tests) to ensure robustness .

Q. What methodologies are recommended for characterizing this compound’s pharmacokinetic properties in preclinical studies?

Employ high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify plasma/tissue concentrations over time. Key parameters include bioavailability (via oral vs. intravenous administration), half-life (non-compartmental analysis), and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Ensure adherence to ethical guidelines for animal studies, including sample size justification and 3R principles (Replacement, Reduction, Refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

Contradictions may arise from model-specific variables (e.g., species differences in ion channel expression) or dosing regimens. Conduct a systematic review using PRISMA guidelines to collate existing data, then perform meta-analysis to identify heterogeneity sources. Validate findings through in silico simulations (e.g., cardiac electrophysiology models like O’Hara-Rudy) and cross-species in vivo studies. Transparently report confounding factors (e.g., solvent effects, assay temperatures) .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action at the molecular level?

Use cryo-electron microscopy or X-ray crystallography to resolve this compound-bound ion channel structures. Pair with molecular dynamics simulations to study binding kinetics and allosteric effects. For functional validation, employ CRISPR-edited cell lines (e.g., knockouts of specific channel subunits) or fluorescent reporters (e.g., FRET-based sensors for conformational changes). Integrate multi-omics data (transcriptomics/proteomics) to identify off-target pathways .

Q. How should researchers optimize experimental parameters for this compound’s in vivo toxicity studies?

Adopt a factorial design to test variables like dose, administration route, and exposure duration. Use histopathology (e.g., H&E staining of cardiac tissue) and serum biomarkers (e.g., troponin levels) to assess toxicity. Apply machine learning algorithms (e.g., random forests) to predict dose-dependent toxicity thresholds. Include longitudinal monitoring of ECG parameters in animal models to correlate toxicity with functional outcomes .

Q. What strategies are effective for addressing reproducibility challenges in this compound research?

Standardize protocols using platforms like protocols.io and share raw data via repositories (e.g., Zenodo). Replicate critical findings across independent labs using harmonized methods. For in vitro studies, report cell line authentication (e.g., STR profiling) and mycoplasma testing. Use blinded analysis and pre-registration (e.g., on Open Science Framework) to minimize bias .

Q. How can comparative studies between this compound and its structural analogs be methodologically rigorous?

Employ quantitative structure-activity relationship (QSAR) modeling to prioritize analogs with divergent substituents. Test analogs in parallel under identical experimental conditions (e.g., same batch of cardiomyocytes or animal cohort). Use dual-response assays (efficacy vs. toxicity) to calculate therapeutic indices. Validate findings with free-energy perturbation (FEP) simulations to predict binding affinity differences .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism or R’s drc package. Assess goodness-of-fit via AIC/BIC values. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Use bootstrapping to estimate confidence intervals for EC₅₀/IC₅₀ values .

How to formulate a PICOT-compliant research question for this compound’s clinical potential?

Structure the question around Population (e.g., "adults with ventricular arrhythmias"), Intervention (this compound dosing regimen), Comparison (standard care, e.g., lidocaine), Outcome (e.g., arrhythmia recurrence rate), and Timeframe (e.g., 6-month follow-up). Example: "In adults with refractory ventricular arrhythmias (P), does this compound (I) compared to lidocaine (C) reduce recurrence rates (O) within 6 months (T)?" Systematically review preclinical data to justify feasibility before clinical translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.